molecular formula C20H22N2O3 B244393 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide

Cat. No. B244393
M. Wt: 338.4 g/mol
InChI Key: FPPFYSXDZQQOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide, also known as MBZP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzoxazoles and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is not fully understood. However, it has been proposed that N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This property may make N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide useful for studying the effects of partial agonism on receptor function. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to inhibit the activity of voltage-gated sodium channels, although the exact mechanism of this inhibition is not clear.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is thought to contribute to its anxiolytic and antidepressant-like effects. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have antioxidant properties, which may be useful for studying oxidative stress in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide in lab experiments is its selectivity for the 5-HT1A receptor and voltage-gated sodium channels. This selectivity may make it useful for studying the function of these targets in isolation. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have a relatively low toxicity profile, which may make it suitable for in vivo studies. However, one limitation of using N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide. One direction is to investigate its potential as a therapeutic agent for mood disorders, anxiety disorders, and epilepsy. Another direction is to study its effects on other targets, such as ionotropic glutamate receptors and GABA receptors. Additionally, further research is needed to elucidate the exact mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide and its effects on neuronal function. Overall, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has the potential to be a valuable tool for studying the function of various targets in neuroscience research.

Synthesis Methods

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide involves the reaction of 2-methyl-5-nitrophenylacetic acid with 5-amino-2-methoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with pentanoyl chloride to yield the final product, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide. This synthesis method has been reported in the literature and has been successfully replicated by various research groups.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. These properties make N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide a promising tool for studying the function of these targets in vitro and in vivo.

properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide

InChI

InChI=1S/C20H22N2O3/c1-4-5-6-19(23)21-16-11-14(8-7-13(16)2)20-22-17-12-15(24-3)9-10-18(17)25-20/h7-12H,4-6H2,1-3H3,(H,21,23)

InChI Key

FPPFYSXDZQQOCP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC)C

Origin of Product

United States

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